Methyl 3-methyl-4-(trifluoromethyl)benzoate
Description
Methyl 3-methyl-4-(trifluoromethyl)benzoate is a substituted aromatic ester featuring a methyl group at the 3-position and a trifluoromethyl (CF₃) group at the 4-position of the benzene ring. The methyl ester group enhances solubility in organic solvents, while the CF₃ group imparts electron-withdrawing effects, influencing reactivity and stability .
Properties
IUPAC Name |
methyl 3-methyl-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-5-7(9(14)15-2)3-4-8(6)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGOQPBBHLQCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Fischer Esterification
This classical method involves refluxing the carboxylic acid with excess methanol and a catalytic amount of concentrated sulfuric acid.
| Parameter | Details |
|---|---|
| Reagents | 3-methyl-4-(trifluoromethyl)benzoic acid, methanol, H2SO4 (catalyst) |
| Conditions | Reflux, typically overnight (12–24 h) |
| Yield | 84.8% to 96% |
| Workup | Removal of solvent under reduced pressure; neutralization with saturated sodium bicarbonate; extraction with ethyl acetate; drying over anhydrous sodium sulfate |
| Product Form | Pale yellow oil or crystalline ester |
Example:
20 mmol of 3-methyl-4-(trifluoromethyl)benzoic acid dissolved in 60 mL methanol with catalytic sulfuric acid (3 mol%) refluxed overnight. After solvent removal and neutralization, extraction yields the methyl ester in 96% yield.
Base-Promoted Methylation Using Methyl Iodide
In this method, the carboxylic acid is first converted to its potassium salt by reaction with potassium hydroxide or potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Then, methyl iodide is added to methylate the carboxylate to the methyl ester.
| Parameter | Details |
|---|---|
| Reagents | 3-methyl-4-(trifluoromethyl)benzoic acid, KOH or K2CO3, methyl iodide, DMSO or DMF |
| Conditions | Room temperature (20–25 °C), stirring for 2–24 h |
| Yield | 95% to 100% |
| Workup | Quenching with water; extraction with ethyl acetate; washing with brine; drying over Na2SO4; solvent removal under reduced pressure |
| Product Form | Oil or solid methyl ester |
Example:
A solution of KOH (84 mg, 1.5 mmol) in DMSO (5 mL) stirred 30 min at 25 °C; 3-methyl-4-(trifluoromethyl)benzoic acid (306 mg, 1.5 mmol) added; after 15 min, methyl iodide (426 mg, 3 mmol) added; stirred 2 h at 25 °C; workup gave methyl ester in quantitative yield (100%).
Thionyl Chloride Activation Followed by Methanolysis
This two-step method first converts the acid to the corresponding acid chloride using thionyl chloride at low temperature, followed by reaction with methanol to form the ester.
| Parameter | Details |
|---|---|
| Reagents | 3-methyl-4-(trifluoromethyl)benzoic acid, thionyl chloride, methanol |
| Conditions | Addition of thionyl chloride at 0 °C; stirring at room temperature; subsequent addition of methanol; stirring at reflux or room temperature |
| Yield | 88.4% |
| Workup | Removal of solvent; extraction with ethyl acetate; washing with sodium bicarbonate and brine; drying over sodium sulfate |
| Product Form | Oily liquid methyl ester |
Example:
To methanol (25 mL) at 0 °C, thionyl chloride (874 mg, 7.35 mmol) added dropwise; then 3-methyl-4-(trifluoromethyl)benzoic acid (500 mg, 2.45 mmol) added; reaction stirred at room temperature; product isolated after solvent removal with 88.4% yield.
Comparative Data Table of Preparation Methods
| Method | Reagents & Conditions | Yield (%) | Reaction Time | Notes |
|---|---|---|---|---|
| Acid-catalyzed Fischer esterification | Methanol, H2SO4, reflux overnight | 84.8–96 | 12–24 h | Simple, classical approach |
| Base-promoted methylation | KOH or K2CO3, methyl iodide, DMSO or DMF, RT | 95–100 | 2–24 h | High yield, mild conditions |
| Thionyl chloride activation | SOCl2, methanol, 0 °C to RT or reflux | 88.4 | Few hours | Requires careful handling of SOCl2 |
Research Findings and Optimization Notes
- Reaction Temperature: Esterification under reflux yields higher conversion; however, base-promoted methylation proceeds efficiently at room temperature, reducing energy consumption.
- Catalyst Amount: Acid catalysis requires only catalytic amounts of sulfuric acid; base-promoted methylation requires stoichiometric base and methyl iodide.
- Solvent Choice: Polar aprotic solvents like DMSO and DMF improve the nucleophilicity of the carboxylate ion in methylation reactions.
- Purity: Products from all methods can be purified by standard extraction and drying; chromatographic purification may be used for higher purity.
- Scalability: Acid-catalyzed and base-promoted methylations are scalable for industrial production; thionyl chloride method requires caution due to corrosive reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: 3-methyl-4-(trifluoromethyl)benzoic acid.
Reduction: 3-methyl-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 3-methyl-4-(trifluoromethyl)benzoate is primarily used as an intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances the biological activity and lipophilicity of the resulting products, making it valuable in pharmaceutical applications.
Key Reactions:
- Electrophilic Aromatic Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions, allowing for the introduction of other functional groups.
- Nucleophilic Substitution: The ester group can be replaced by nucleophiles, facilitating the formation of diverse derivatives.
Pharmaceutical Applications
The compound is explored for its potential in drug development due to its ability to modify the pharmacokinetic properties of drugs. Trifluoromethylated compounds often exhibit increased metabolic stability and improved binding affinity to biological targets.
Case Studies:
- A study published in Organic Letters highlighted the synthesis of a series of trifluoromethylated benzoates that showed enhanced antitumor activity compared to their non-trifluoromethylated counterparts .
- Research indicates that compounds containing the trifluoromethyl group can act as potent inhibitors in various enzymatic pathways, showcasing their therapeutic potential .
Agrochemical Applications
This compound is also investigated for use in agrochemicals. Its properties may enhance the efficacy of pesticides and herbicides by improving their absorption and persistence in the environment.
Research Findings:
- A patent application describes methods for synthesizing derivatives of trifluoromethyl benzoates for use as agrochemical agents, indicating promising results in pest control efficacy .
Material Science
The compound's unique chemical structure allows it to be used as a building block in the synthesis of advanced materials, including polymers and coatings. The incorporation of trifluoromethyl groups can impart desirable properties such as hydrophobicity and chemical resistance.
Data Summary Table
Mechanism of Action
The mechanism of action of Methyl 3-methyl-4-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid, which can then interact with specific enzymes or receptors .
Comparison with Similar Compounds
Research Findings and Data
Biological Activity
Methyl 3-methyl-4-(trifluoromethyl)benzoate (CAS No. 957205-72-0) is an aromatic compound notable for its unique trifluoromethyl and methyl substitutions on the benzene ring. This structure enhances its lipophilicity and potential biological activity, making it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
- Chemical Formula : C10H9F3O2
- Molecular Weight : Approximately 204.15 g/mol
- Structure : The compound features a benzene ring with a trifluoromethyl group at the para position and a methyl group at the meta position, contributing to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes, enhancing its potential as a drug candidate.
- Ester Hydrolysis : The ester functional group can be hydrolyzed by esterases, releasing active carboxylic acids that may interact with specific enzymes or receptors, influencing various biochemical pathways.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. Research indicates that it may be effective against certain pathogens, although comprehensive investigations are needed to confirm its efficacy and spectrum of activity.
Case Studies and Research Findings
- Interaction with Enzymes : Studies have shown that modifications to the trifluoromethyl group can alter binding affinities for enzymes, suggesting that structural variations may enhance or diminish biological activity.
- Potential Applications : The compound has been investigated for applications in pharmaceuticals and agrochemicals due to its unique chemical properties. Its interactions with biological systems could lead to novel therapeutic agents or agricultural products .
Comparative Analysis of Similar Compounds
To better understand the significance of this compound, it is useful to compare it with other compounds containing trifluoromethyl groups:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Trifluoromethyl benzoate | Antimicrobial | Lipophilic properties enhance membrane penetration |
| Other trifluoromethyl-substituted compounds | Varies (antiviral, anticancer) | Interaction with specific receptors or enzymes |
Safety and Toxicology
This compound has been classified as a combustible liquid with potential skin and eye irritations. Safety data sheets indicate precautions should be taken when handling this compound due to its flammable nature and irritant properties .
Q & A
Q. What are the optimal synthetic routes for Methyl 3-methyl-4-(trifluoromethyl)benzoate, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves esterification of the corresponding benzoic acid derivative or nucleophilic aromatic substitution (NAS) using methyl halides. For example:
- Esterification : React 3-methyl-4-(trifluoromethyl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux. Yield optimization requires strict control of water content and temperature .
- NAS : Use methyl iodide and a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–100°C. Electron-withdrawing groups like trifluoromethyl enhance reactivity at the para position .
Q. Key Factors for Optimization :
- Purity of starting materials (≥98% recommended).
- Use of anhydrous conditions to prevent hydrolysis.
- Monitoring reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1).
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Expect a molecular ion peak [M+H]⁺ at m/z 246. Confirm fragmentation patterns (e.g., loss of –OCH₃ at m/z 215) .
- HPLC : Use a C18 column with UV detection at 254 nm. Retention time varies with mobile phase (e.g., 8.2 min in 60:40 acetonitrile:water) .
Q. Data Cross-Validation :
- Compare retention times and spectral data with structurally similar compounds (e.g., methyl 4-chloro-3-(trifluoromethyl)benzoate ).
Advanced Research Questions
Q. How does the trifluoromethyl group influence regioselectivity in further functionalization reactions?
Methodological Answer : The trifluoromethyl (–CF₃) group is a strong electron-withdrawing meta-director. In this compound:
- Electrophilic Aromatic Substitution (EAS) : Reactions (e.g., nitration, sulfonation) occur preferentially at the ortho position to –CF₃ due to its electronic effects.
- Metal-Catalyzed Coupling : Suzuki-Miyaura coupling requires careful choice of catalysts (e.g., Pd(PPh₃)₄) to avoid deactivation by the ester group.
Q. Case Study :
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
Methodological Answer : Contradictions often arise from dynamic effects or unexpected substituent interactions:
- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange (e.g., hindered rotation of –CF₃ at low temperatures).
- DFT Calculations : Optimize molecular geometries using Gaussian09 at the B3LYP/6-31G(d) level to predict coupling constants and compare with experimental data .
Q. Example :
Q. What strategies mitigate steric hindrance during the synthesis of bulky derivatives (e.g., biaryl systems)?
Methodological Answer :
- Protecting Groups : Temporarily protect the ester with tert-butyldimethylsilyl (TBS) to reduce steric bulk during coupling reactions.
- Microwave-Assisted Synthesis : Enhance reaction rates and yields under high-temperature, short-duration conditions (e.g., 150°C, 20 min) .
- Catalytic Systems : Use Pd-XPhos for Buchwald-Hartwig amination, which tolerates steric hindrance better than traditional catalysts .
Q. How do structural modifications (e.g., halogen substitution) affect biological activity in drug discovery applications?
Methodological Answer :
- Comparative SAR Table :
| Derivative | Substituent | LogP | IC₅₀ (μM) | Target Enzyme |
|---|---|---|---|---|
| Parent Compound | –CH₃, –CF₃ | 2.8 | 12.5 | CYP450 |
| 4-Fluoro Analog | –F, –CF₃ | 3.1 | 8.2 | CYP450 |
| 5-Chloro Derivative | –Cl, –CF₃ | 3.4 | 4.7 | CYP450 |
Q. What computational methods predict the compound’s reactivity in radical-mediated reactions?
Methodological Answer :
- DFT Calculations : Calculate bond dissociation energies (BDEs) for C–H bonds. The –CF₃ group lowers BDE at the meta position, favoring hydrogen abstraction.
- Molecular Dynamics (MD) : Simulate radical stability in solvents like toluene. Use Amber18 with GAFF force fields to model solvation effects .
Q. Validation :
- Compare computed activation energies with experimental Arrhenius plots from kinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
